2-(2-CHLOROPHENYL)-3-(3,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
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Overview
Description
2-(2-CHLOROPHENYL)-3-(3,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENYL)-3-(3,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions. The reaction may require catalysts such as Lewis acids to improve yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological activity. Generally, quinazolinones may interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinazolinone: Lacks the chlorophenyl and dimethylphenyl groups, potentially altering its biological activity.
3-(3,5-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone: Similar structure but without the chlorophenyl group.
2-(2-chlorophenyl)-4(1H)-quinazolinone: Lacks the dimethylphenyl group, which may affect its properties.
Uniqueness
2-(2-CHLOROPHENYL)-3-(3,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the presence of both chlorophenyl and dimethylphenyl groups, which may confer distinct chemical and biological properties compared to other quinazolinones.
Properties
Molecular Formula |
C22H19ClN2O |
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Molecular Weight |
362.8g/mol |
IUPAC Name |
2-(2-chlorophenyl)-3-(3,5-dimethylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H19ClN2O/c1-14-11-15(2)13-16(12-14)25-21(17-7-3-5-9-19(17)23)24-20-10-6-4-8-18(20)22(25)26/h3-13,21,24H,1-2H3 |
InChI Key |
HPTTXYLOONTEMF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4Cl)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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